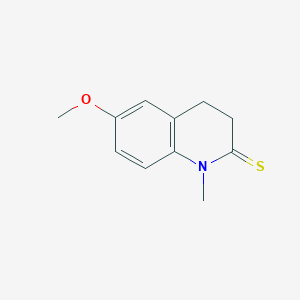
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-, also known as P4HB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. P4HB is a heterocyclic compound that contains a pyrimidinone ring with an amino group and a thiazolidinone group attached to it.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has been shown to have a low toxicity profile and minimal side effects. In vitro studies have shown that 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- can inhibit cancer cell proliferation and induce apoptosis. 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has also been shown to have antioxidant properties and can protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- is its versatility in various research fields. 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- can be easily synthesized and modified to obtain derivatives with different properties. However, the limited solubility of 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- in water can be a limitation for some experiments. Additionally, the lack of in vivo studies on 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-'s efficacy and toxicity is a limitation for its potential clinical applications.
Orientations Futures
For 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- research include investigating its potential as a drug candidate for cancer treatment, exploring its role in protein folding and stabilization, and developing new methods for 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- synthesis and modification. In addition, in vivo studies on 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-'s efficacy and toxicity are needed to evaluate its potential clinical applications. Finally, the development of new formulations and delivery methods for 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- can improve its solubility and bioavailability.
Méthodes De Synthèse
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- can be synthesized using various methods, including the reaction of 4-amino-2(1H)-pyrimidinone with 2-(2-formyl-4-oxo-3-thiazolidinyl)ethylamine in the presence of a catalyst. Another method involves the reaction of 4-amino-2(1H)-pyrimidinone with 2-(2-chloroacetyl-4-oxo-3-thiazolidinyl)ethylamine in the presence of a base. These methods have been optimized to obtain high yields and purity of 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has shown promising anticancer activity against various cancer cell lines. In materials science, 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has been used as a building block for the synthesis of biodegradable polymers. In biochemistry, 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has been studied for its role in protein folding and stabilization.
Propriétés
Numéro CAS |
181507-36-8 |
|---|---|
Formule moléculaire |
C10H14N4O3S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
3-[2-(4-amino-2-oxopyrimidin-1-yl)ethyl]-2-(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H14N4O3S/c11-7-1-2-13(10(17)12-7)3-4-14-8(16)6-18-9(14)5-15/h1-2,9,15H,3-6H2,(H2,11,12,17) |
Clé InChI |
GDNFOYSNVGURSR-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)CO)CCN2C=CC(=NC2=O)N |
SMILES canonique |
C1C(=O)N(C(S1)CO)CCN2C=CC(=NC2=O)N |
Synonymes |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]cytosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)

![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)






